2-(3-Methylphenyl)-1,3-benzoxazol-5-amine
Overview
Description
“2-(3-Methylphenyl)-1,3-benzoxazol-5-amine” is likely a benzoxazole derivative. Benzoxazoles are heterocyclic compounds containing a benzene fused to an oxazole ring. They are known for their diverse biological activities and are used in drug discovery .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzoxazoles are generally synthesized through cyclodehydration of 2-aminophenols or from ortho-aminophenol ethers .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, benzoxazoles are stable compounds. They may exhibit fluorescence, making them useful in optical applications .Scientific Research Applications
Antimicrobial Activities
Some derivatives of benzoxazole, including structures related to 2-(3-Methylphenyl)-1,3-benzoxazol-5-amine, have been synthesized and evaluated for antimicrobial activities. Compounds such as 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole have shown good or moderate activities against test microorganisms, indicating potential applications in antimicrobial treatments (Bektaş et al., 2007).
Antitumor Properties
Novel benzothiazoles, structurally related to benzoxazoles, have exhibited selective and potent antitumor properties both in vitro and in vivo. These compounds, including 2-(4-amino-3-methylphenyl)benzothiazoles, have been evaluated as potential anticancer agents due to their ability to induce and be biotransformed by cytochrome P450 1A1, suggesting a possible application in cancer therapy (Bradshaw et al., 2002).
Cytotoxic Activity Against Cancer Cells
Newly synthesized cyclic amine-containing benzoxazole and benzoxazolone derivatives have been studied for their cytotoxic effects on human cancer cell lines. The presence of the cyclic amine moiety in the benzoxazole scaffold influences the cytotoxic effect, highlighting their potential as anticancer agents (Murty et al., 2011).
Structural Analysis and Coordination Compounds
A novel compound, [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine, has been synthesized and analyzed. This molecule's structural properties, including its nitrogen atom between benzoxazole groups and its potential for forming coordination compounds, are significant for understanding the chemical properties and applications of similar benzoxazole derivatives (Téllez et al., 2013).
Applications in Polymer Chemistry
Benzoxazole derivatives have found applications in polymer chemistry. For example, aromatic poly(ether-imide)s with benzoxazole pendent groups have been synthesized, displaying excellent thermal stability and mechanical properties. These materials are potential candidates for high-performance polymer applications (Jiao et al., 2020).
Mechanism of Action
Target of Action
It’s worth noting that benzoxazole derivatives have been found to bind with high affinity to multiple receptors . Indole derivatives, which share a similar structure to benzoxazoles, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, 3-MMC, a structurally related compound, is a monoamine transporter substrate that potently inhibits norepinephrine uptake and displays more pronounced dopaminergic activity relative to serotonergic activity .
Biochemical Pathways
Related compounds such as indole derivatives are known to interact with a variety of biochemical pathways . For instance, BPFinder, a computational approach, identifies branched metabolic pathways via atom group tracking .
Result of Action
Benzothiazole derivatives, which are structurally similar, have been reported to inhibit human dna topoisomerase iiα . This suggests that 2-(3-Methylphenyl)-1,3-benzoxazol-5-amine may have similar effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is widely used in the synthesis of such compounds, is known to be influenced by exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(3-Methylphenyl)-1,3-benzoxazol-5-amine are yet to be fully elucidated. Based on its structural similarity to other benzoxazol compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the presence of the 3-methylphenyl and benzoxazol groups in the molecule .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported yet. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Properties
IUPAC Name |
2-(3-methylphenyl)-1,3-benzoxazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-9-3-2-4-10(7-9)14-16-12-8-11(15)5-6-13(12)17-14/h2-8H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYUYEILENMPDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601288893 | |
Record name | 2-(3-Methylphenyl)-5-benzoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601288893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
293738-20-2 | |
Record name | 2-(3-Methylphenyl)-5-benzoxazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=293738-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Methylphenyl)-5-benzoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601288893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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